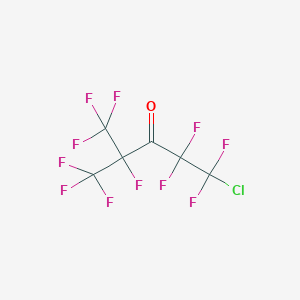
1-Chloro-1,1,2,2,4,5,5,5-octafluoro-4-(trifluoromethyl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1,2,2,4,5,5,5-octafluoro-4-(trifluoromethyl)pentan-3-one is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,1,2,2,4,5,5,5-octafluoro-4-(trifluoromethyl)pentan-3-one typically involves the fluorination of appropriate precursors. One common method is the reaction of chlorinated pentanone derivatives with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies to ensure high purity and yield. The use of continuous flow reactors and specialized fluorinating agents are common in industrial settings to achieve optimal production rates.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,1,2,2,4,5,5,5-octafluoro-4-(trifluoromethyl)pentan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield less fluorinated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while reduction and oxidation reactions produce different fluorinated alcohols or ketones.
Scientific Research Applications
1-Chloro-1,1,2,2,4,5,5,5-octafluoro-4-(trifluoromethyl)pentan-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Studied for its potential use in biological systems due to its unique properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1,2,2,4,5,5,5-octafluoro-4-(trifluoromethyl)pentan-3-one involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, influencing their behavior and reactivity. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone: Similar in structure but with different fluorination patterns.
1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one: Another fluorinated ketone with distinct properties.
Uniqueness
1-Chloro-1,1,2,2,4,5,5,5-octafluoro-4-(trifluoromethyl)pentan-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a chlorine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
42287-81-0 |
|---|---|
Molecular Formula |
C6ClF11O |
Molecular Weight |
332.50 g/mol |
IUPAC Name |
1-chloro-1,1,2,2,4,5,5,5-octafluoro-4-(trifluoromethyl)pentan-3-one |
InChI |
InChI=1S/C6ClF11O/c7-4(11,12)3(9,10)1(19)2(8,5(13,14)15)6(16,17)18 |
InChI Key |
SAHPTICXWXQDAE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















